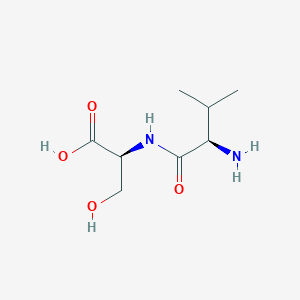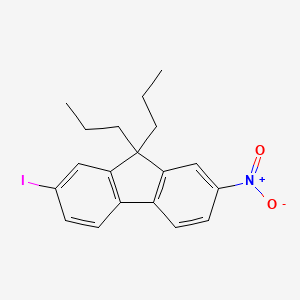
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C19H20INO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of iodine and nitro groups at specific positions on the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene typically involves multiple steps, starting from commercially available fluorene derivatives. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The propyl groups at the 9-position can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium tert-butoxide).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, water).
Major Products Formed
Substitution: 2-Amino-7-nitro-9,9-dipropyl-9H-fluorene, 2-Thio-7-nitro-9,9-dipropyl-9H-fluorene.
Reduction: 2-Iodo-7-amino-9,9-dipropyl-9H-fluorene.
Oxidation: this compound-9-carboxylic acid.
Applications De Recherche Scientifique
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene depends on its specific application. For example:
In biological imaging: The compound’s fluorescence is utilized to label and visualize biological structures.
In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-7-nitro-9H-fluorene: Lacks the propyl groups at the 9-position.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: Contains bromine instead of a nitro group and has methyl groups at the 9-position.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms and octyl groups at the 9-position.
Uniqueness
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is unique due to the combination of its iodine, nitro, and propyl substituents, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for specialized applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H20INO2 |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2-iodo-7-nitro-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20INO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clé InChI |
OHHDCIUWQFBOIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
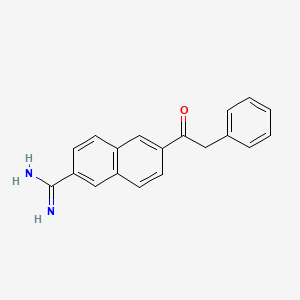
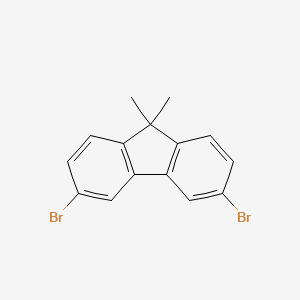
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
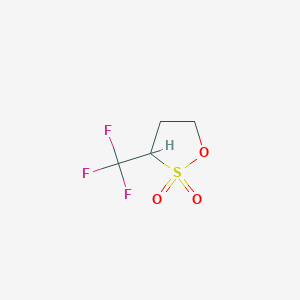

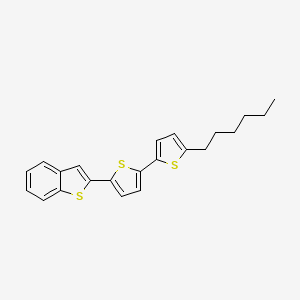
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
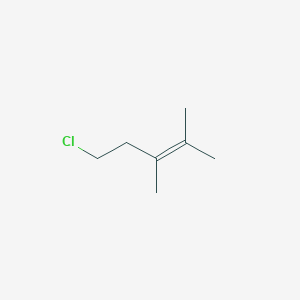
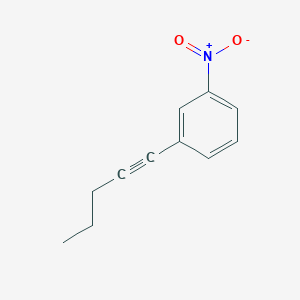
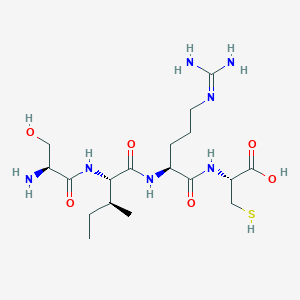

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
